![molecular formula C10H15NO B3146591 2-{[(Propan-2-yl)amino]methyl}phenol CAS No. 60399-03-3](/img/structure/B3146591.png)

2-{[(Propan-2-yl)amino]methyl}phenol

Übersicht

Beschreibung

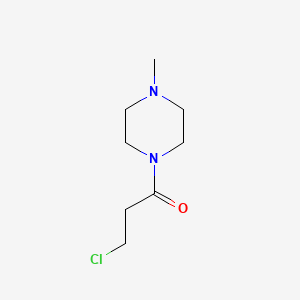

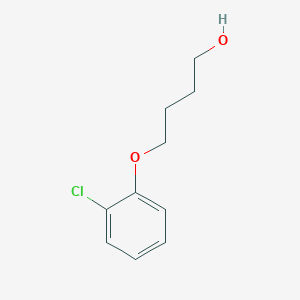

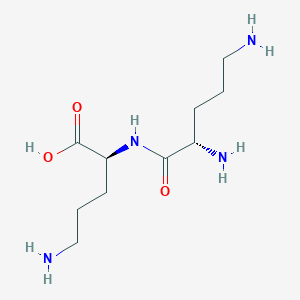

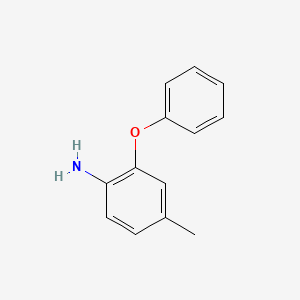

The compound “2-{[(Propan-2-yl)amino]methyl}phenol” is an organic compound that contains a phenol group (a benzene ring with a hydroxyl group), a propan-2-yl group (also known as an isopropyl group), and an amino group (NH2). These functional groups suggest that the compound could participate in a variety of chemical reactions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a phenol ring, an isopropyl group, and an amino group attached to the carbon atoms .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. The phenol group could undergo reactions typical of alcohols and aromatic compounds. The amino group could participate in reactions typical of amines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups .Wissenschaftliche Forschungsanwendungen

Chemical Interactions and Biological Activities

2-{[(Propan-2-yl)amino]methyl}phenol, like many phenolic compounds, participates in various chemical interactions and biological activities. Phenolic compounds are known for their health-beneficial effects, particularly in the treatment and prevention of chronic diseases due to their antioxidant properties. They form complexes with proteins, affecting both the protein and phenolic compound's structure and functionality, which can lead to changes in nutritional and functional properties of foods and possibly pharmaceutical applications. The interactions between proteins and phenolic compounds can influence the solubility, thermal stability, and digestibility of proteins, as well as the antioxidant capacity of phenolic compounds (Ozdal, Çapanoğlu, & Altay, 2013).

Antimicrobial Potential

Chitosan, a biopolymer with a similar phenolic structure, demonstrates significant antimicrobial potential. This is attributed to its unique chemical structure, which includes reactive hydroxyl and amino groups, facilitating extensive hydrogen bonding. Chitosan's antimicrobial activity, along with its biocompatibility and physical stability, highlights the potential for phenolic compounds, including this compound, in various applications ranging from food preservation to pharmaceutical formulations (Raafat & Sahl, 2009).

Antioxidant and Anti-inflammatory Properties

Phenolic compounds exhibit significant antioxidant and anti-inflammatory properties. These properties are crucial in modulating immune responses, regulating cytokines and chemokines, and inhibiting pathways that lead to inflammation. By affecting NF-κB activity, modulating MAPk, and influencing PI3K/Akt pathways, phenolic compounds can suppress the expression of pro-inflammatory genes and reduce the production of reactive oxygen species. This anti-inflammatory action, combined with antioxidant activity, underscores the therapeutic potential of phenolic compounds in managing chronic inflammatory conditions (Yahfoufi, Alsadi, Jambi, & Matar, 2018).

Environmental Presence and Toxicity of Phenolic Compounds

The environmental occurrence of phenolic compounds like triclosan, a chlorophenol, has raised concerns due to its partial elimination in sewage treatment and its presence in various environmental compartments. The potential for these compounds to accumulate in fatty tissues and their transformation into more toxic by-products highlights the need for understanding the environmental fate and toxicological impact of phenolic compounds. Despite their beneficial uses, the environmental persistence and potential toxicity of such compounds necessitate careful consideration and further research (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It is known that alcohols and phenols, which are structurally similar to this compound, have higher boiling points than alkanes and ethers of similar molecular mass . They also exhibit varying degrees of acidity . The presence of the amino group in 2-{[(Propan-2-yl)amino]methyl}phenol could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Cellular Effects

It is known that similar compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Eigenschaften

IUPAC Name |

2-[(propan-2-ylamino)methyl]phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)11-7-9-5-3-4-6-10(9)12/h3-6,8,11-12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMWPQXUPRBDXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-c]pyridine-5-carboxylic acid](/img/structure/B3146526.png)

![Thieno[3,2-c]pyridine-6-carboxylic acid](/img/structure/B3146527.png)

![8A-(p-tolyl)hexahydropyrrolo[1,2-a]pyrimidin-6(2H)-one](/img/structure/B3146543.png)

![2-Fluoro-N-(2-methoxy-ethyl)-N-[5-(4-methoxy-phenyl)-[1,3,4]thiadiazol-2-yl]-benzamide](/img/structure/B3146553.png)

![(5-Benzotriazol-1-ylmethyl-[1,3,4]thiadiazol-2-yl)-ethyl-amine](/img/structure/B3146564.png)

![Furo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B3146588.png)